
8,8-Dimethyl-9-methylene-1,5-cycloundecadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Dimethyl-9-methylene-1,5-cycloundecadiene: is an organic compound with the molecular formula C14H22 It is a cyclic hydrocarbon featuring a methylene group and two methyl groups attached to the cycloundecadiene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-9-methylene-1,5-cycloundecadiene typically involves the following steps:
Starting Materials: The synthesis begins with cycloundecadiene as the base structure.
Methylation: Introduction of methyl groups at the 8th position using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Methylene Introduction: The methylene group is introduced at the 9th position through a reaction with formaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reactions.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification: Techniques such as distillation and chromatography are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8,8-Dimethyl-9-methylene-1,5-cycloundecadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the double bonds to single bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, typically using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
8,8-Dimethyl-9-methylene-1,5-cycloundecadiene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8,8-Dimethyl-9-methylene-1,5-cycloundecadiene involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may modulate signaling pathways related to inflammation and microbial growth.
Effects: The compound’s structural features allow it to bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8,8-Dimethyl-1,5-cycloundecadiene: Lacks the methylene group at the 9th position.
9-Methylene-1,5-cycloundecadiene: Lacks the methyl groups at the 8th position.
1,5-Cycloundecadiene: Lacks both the methylene and methyl groups.
Eigenschaften
CAS-Nummer |
62338-54-9 |
|---|---|
Molekularformel |
C14H22 |
Molekulargewicht |
190.32 g/mol |
IUPAC-Name |
8,8-dimethyl-9-methylidenecycloundeca-1,5-diene |
InChI |
InChI=1S/C14H22/c1-13-11-9-7-5-4-6-8-10-12-14(13,2)3/h5,7-8,10H,1,4,6,9,11-12H2,2-3H3 |
InChI-Schlüssel |
JGOFSHMHNOXTRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC=CCCC=CCCC1=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


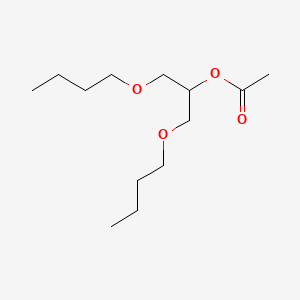
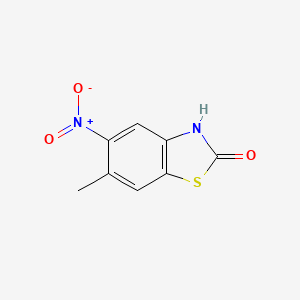

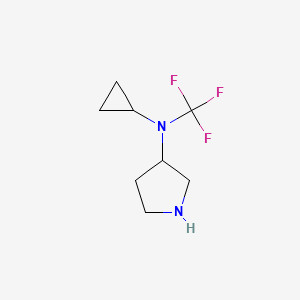



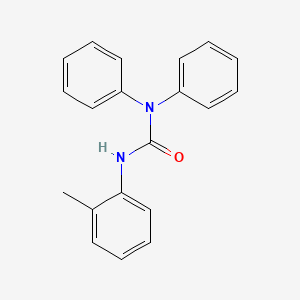
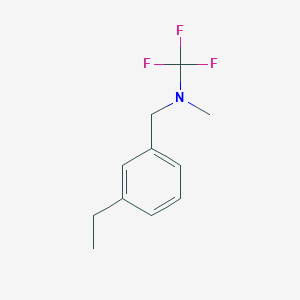

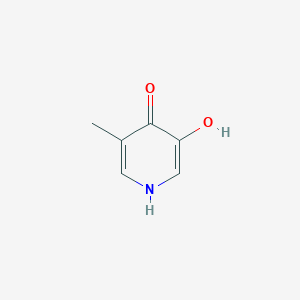

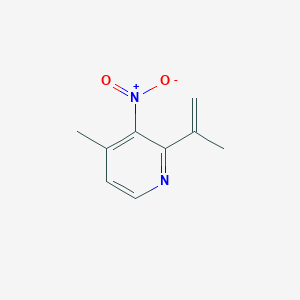
![Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B13946427.png)
